N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
CAS No.: 1361115-31-2
Cat. No.: VC2715049
Molecular Formula: C9H22ClN3O2S
Molecular Weight: 271.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361115-31-2 |
|---|---|
| Molecular Formula | C9H22ClN3O2S |
| Molecular Weight | 271.81 g/mol |
| IUPAC Name | 2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H |
| Standard InChI Key | UWEZMUNLXYQECX-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)NCCC1CCCCN1.Cl |
| Canonical SMILES | CN(C)S(=O)(=O)NCCC1CCCCN1.Cl |
Introduction
Chemical Structure and Properties
Molecular Identification
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride is characterized by specific molecular identifiers that facilitate its recognition in chemical databases and research literature. The compound is defined by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1361115-31-2 |
| Molecular Formula | C₉H₂₂ClN₃O₂S |
| Molecular Weight | 271.81 g/mol |
| IUPAC Name | 2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H |
| SMILES Notation | CN(C)S(=O)(=O)NCCC1CCCCN1.Cl |
| PubChem Compound ID | 71298880 |
The compound features a piperidine ring substituted at the 2-position with an ethyl linker that connects to a sulfamide group. The nitrogen of the sulfamide is further substituted with two methyl groups, and the compound exists as a hydrochloride salt.
Structural Features
The molecular structure of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride can be divided into several key components:
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A piperidine heterocyclic ring (C₅H₁₀NH) at the 2-position
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An ethyl linker (-CH₂CH₂-) connecting the piperidine to the sulfamide group
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A sulfamide moiety (-NHSO₂-) that serves as a linking functional group
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A dimethylamine substitution (-N(CH₃)₂) on the sulfamide sulfur
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A hydrochloride salt formation (·HCl)
This arrangement of functional groups contributes to the compound's physicochemical properties and potential biological activities.
| Property | Expected Characteristics |
|---|---|
| Physical Appearance | Typically a white to off-white crystalline solid |
| Solubility | Likely soluble in water due to its salt form; moderately soluble in polar organic solvents |
| Melting Point | Expected to be above 150°C (typical for hydrochloride salts) |
| pH in Solution | Acidic in aqueous solution due to hydrochloride formation |
| Stability | Relatively stable under standard laboratory conditions |
Structural Relationship to Similar Compounds
Comparison with Related Sulfamides
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride shares structural similarities with other sulfamide compounds, such as N,N-dimethyl-N'-(2-pyridinyl)sulfamide. The comparison of these compounds reveals important structural relationships:
| Compound | Core Structure | Distinctive Features |
|---|---|---|
| N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide HCl | Piperidine with ethyl linker to sulfamide | Saturated heterocyclic ring, flexible ethyl linker |
| N,N-dimethyl-N'-(2-pyridinyl)sulfamide | Pyridine directly connected to sulfamide | Aromatic heterocycle, rigid connection, no salt form |
The structural variations between these compounds may significantly influence their biological activities and physicochemical properties .
Relationship to Piperidin-4-yl Analogs
The literature contains more information about the 4-substituted piperidine analog, N,N-Dimethyl-N'-(2-piperidin-4-ylethyl)sulfamide, which differs in the position of substitution on the piperidine ring:
| Feature | 2-Position Substituted | 4-Position Substituted |
|---|---|---|
| Substitution Pattern | 2-position (ortho to nitrogen) | 4-position (para to nitrogen) |
| Conformational Properties | More constrained rotation | More symmetric conformation |
| Potential Biological Interactions | Different spatial arrangement of functional groups | Alternative binding orientation |
The position of substitution on the piperidine ring can significantly affect the compound's three-dimensional structure and its interaction with biological targets .
Analytical Characterization
Spectroscopic Identification
Characterization of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride would typically involve multiple spectroscopic techniques:
| Analytical Method | Expected Key Features |
|---|---|
| ¹H NMR | Signals for dimethyl groups (δ ~2.8-3.0 ppm), piperidine ring protons, ethyl linker protons |
| ¹³C NMR | Characteristic signals for piperidine carbons, dimethyl carbons, and ethyl linker |
| Mass Spectrometry | Parent peak at m/z 236 [M-HCl]⁺, fragmentation pattern showing loss of dimethylamine |
| IR Spectroscopy | S=O stretching bands (1300-1150 cm⁻¹), N-H stretching (~3300 cm⁻¹) |
| Elemental Analysis | Consistent with C₉H₂₂ClN₃O₂S composition |
Chromatographic Analysis
Quality control and purity assessment of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride would likely employ various chromatographic techniques:
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HPLC with UV detection
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Gas chromatography (potentially after derivatization)
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Thin-layer chromatography for quick identity confirmation
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Ion chromatography for counter-ion analysis
Comparative Analysis with Similar Bioactive Compounds
Comparison with Other Sulfamide-Based Compounds
Sulfamide-containing compounds have shown diverse biological activities. A comparison with other compounds in this class reveals:
| Compound Class | Representative Example | Biological Activity |
|---|---|---|
| Pyridinyl Sulfamides | N,N-dimethyl-N'-(2-pyridinyl)sulfamide | Various enzyme inhibition properties |
| Piperidine Sulfamides | N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide HCl | Research applications under investigation |
| Benzenesulfonamides | 4-substituted diazobenzenesulfonamides | Carbonic anhydrase inhibition |
These structural relationships highlight the versatility of sulfamide-based compounds in pharmaceutical research and their potential utility across multiple therapeutic areas .
Future Research Directions
Structure-Activity Relationship Studies
Future research on N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride might focus on:
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Systematic modification of the piperidine ring (substitution patterns, ring size variations)
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Alteration of the ethyl linker length to optimize biological activity
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Exploration of alternative substituents on the sulfamide nitrogen
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Investigation of different salt forms to modify physicochemical properties
Such studies would help establish comprehensive structure-activity relationships and identify optimized derivatives with enhanced biological profiles.
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